![molecular formula C20H19NO6S2 B6489442 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate CAS No. 896305-74-1](/img/structure/B6489442.png)
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate
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Overview
Description
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a useful research compound. Its molecular formula is C20H19NO6S2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is 433.06537967 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate”, also known as “F2566-0098”.
Antimicrobial Applications
F2566-0098 has shown promising antimicrobial properties. The thiazole moiety in its structure is known for its effectiveness against a variety of bacterial and fungal strains. This compound can potentially be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property makes F2566-0098 a potential candidate for developing treatments for diseases where oxidative stress plays a key role, such as neurodegenerative diseases and certain types of cancer .
Anti-inflammatory Effects
Research indicates that F2566-0098 possesses anti-inflammatory properties. This makes it a potential therapeutic agent for treating inflammatory conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Anticancer Potential
The compound has demonstrated cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells suggests that F2566-0098 could be developed into an effective anticancer drug. Further studies are needed to understand its mechanism of action and optimize its efficacy .
Neuroprotective Applications
F2566-0098 has shown neuroprotective effects in preliminary studies. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound’s ability to protect neurons from damage could be beneficial in slowing the progression of these diseases .
Antiviral Activity
The thiazole ring in F2566-0098 is known for its antiviral properties. This compound could be explored for its potential to inhibit the replication of various viruses, making it a candidate for antiviral drug development .
Agricultural Applications
In addition to its medical applications, F2566-0098 could be used in agriculture as a biopesticide. Its antimicrobial and antifungal properties can help protect crops from various pathogens, reducing the reliance on synthetic chemicals and promoting sustainable farming practices .
Industrial Applications
The unique chemical structure of F2566-0098 allows it to be used in various industrial applications. It can be utilized in the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable compound in industrial chemistry .
These applications highlight the versatility and potential of F2566-0098 in various fields. Further research and development could unlock even more uses for this compound.
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives
Mechanism of Action
Target of Action
The primary targets of the compound F2566-0098 are currently unknown. The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a variety of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that F2566-0098 may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S2/c1-3-24-14-4-6-15(7-5-14)26-10-19(23)27-18-9-25-16(8-17(18)22)12-29-20-21-13(2)11-28-20/h4-9,11H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAWBDIMLMBTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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